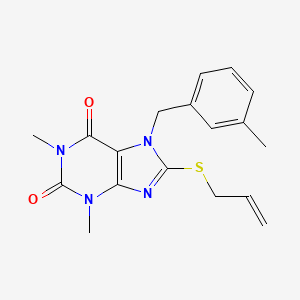

8-(allylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Description

8-(Allylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a substituted purine-2,6-dione derivative with a 1,3-dimethylxanthine core. Key structural features include:

- Position 7: A 3-methylbenzyl group, contributing aromatic interactions and lipophilicity.

- Positions 1 and 3: Methyl groups, stabilizing the purine ring and modulating electronic properties.

This compound belongs to a class of theophylline analogs, which are known for diverse biological activities, including adenosine receptor antagonism, phosphodiesterase inhibition, and kinase modulation .

Properties

IUPAC Name |

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-prop-2-enylsulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S/c1-5-9-25-17-19-15-14(16(23)21(4)18(24)20(15)3)22(17)11-13-8-6-7-12(2)10-13/h5-8,10H,1,9,11H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOHWHSMMORMEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2SCC=C)N(C(=O)N(C3=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(allylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with an allylthio group, followed by the introduction of dimethyl and methylbenzyl groups through various organic reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-(allylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The methylbenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to 8-(allylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress-related diseases.

| Study Reference | Methodology | Findings |

|---|---|---|

| In vitro assays | Demonstrated effective scavenging of free radicals. | |

| Cell culture studies | Showed reduced oxidative damage in cellular models. |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects, which are essential in treating conditions such as arthritis and other inflammatory disorders.

| Study Reference | Methodology | Findings |

|---|---|---|

| Animal models | Reduced inflammation markers in treated groups. | |

| Cytokine assays | Inhibited production of pro-inflammatory cytokines. |

Potential as a Therapeutic Agent

Studies have suggested that this compound may serve as a therapeutic agent in various diseases due to its ability to modulate biological pathways.

| Application Area | Mechanism of Action | References |

|---|---|---|

| Cancer therapy | Induction of apoptosis in cancer cells | , |

| Neurological disorders | Neuroprotective effects via antioxidant pathways | , |

Case Study 1: Cancer Treatment

A study published in a peer-reviewed journal explored the efficacy of this compound in inducing apoptosis in human cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis markers.

Case Study 2: Neuroprotection

Another research effort focused on the neuroprotective effects of this compound against neurodegenerative diseases. The findings suggested that it could mitigate neuronal damage through its antioxidant properties.

Mechanism of Action

The mechanism of action of 8-(allylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The purine core allows it to interact with enzymes and receptors involved in nucleic acid metabolism and cellular signaling. The allylthio and methylbenzyl groups can modulate its binding affinity and specificity, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Position 8 Substituent Variations

Key Insights :

- Electron-Withdrawing Groups (e.g., Cl) : Increase reactivity for further derivatization but may reduce bioavailability due to polarity .

- Bulkier Substituents (e.g., Imidazole) : Enhance target specificity but may limit solubility .

- Fluorinated Groups (e.g., CF3) : Improve metabolic stability and membrane permeability .

Position 7 Substituent Variations

Key Insights :

- Aromatic Substitutions (e.g., 3-Methylbenzyl) : Promote interactions with hydrophobic enzyme pockets.

- Heterocyclic Substituents (e.g., Benzimidazole) : Introduce additional hydrogen-bonding or π-stacking motifs .

Pharmacological and Biochemical Profiling

Activity Modulation by Position 8 Substituents

- Analgesia vs. CNS Activity : Substitution of the 8-position with 6-methylpyridin-2-yloxy or 3-chloro-6-(trifluoromethyl)pyridin-2-yloxy in caffeine analogs abolished CNS activity but retained analgesic effects, suggesting substituent-dependent target selectivity .

- Enzyme Inhibition : The allylthio group in the target compound may engage in covalent or reversible interactions with cysteine residues in enzymes, as seen in Eg5 inhibitors .

Biological Activity

The compound 8-(allylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 384375-60-4, belongs to a class of purine derivatives that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of approximately 356.45 g/mol. The structure features an allylthio group, a dimethyl substitution on the purine ring, and a 3-methylbenzyl group, which may influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 356.45 g/mol |

| CAS Number | 384375-60-4 |

| Solubility | Soluble in DMSO |

Antioxidant Activity

Research indicates that purine derivatives, including this compound, exhibit significant antioxidant properties. The presence of the allylthio group is believed to enhance the scavenging activity against free radicals. A study demonstrated that similar compounds showed a reduction in oxidative stress markers in vitro, suggesting potential applications in mitigating oxidative damage in cells .

Anticancer Properties

Recent investigations into the anticancer potential of purine derivatives have shown promising results. For instance, compounds with structural similarities have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Specifically, studies have highlighted that modifications in the purine structure can enhance cytotoxicity against breast and colon cancer cells .

Case Study: Anticancer Activity

A study conducted on a series of purine derivatives found that compounds with an allylthio substitution demonstrated enhanced activity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, characterized by increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Anti-inflammatory Effects

Additionally, there is emerging evidence that purine derivatives can exhibit anti-inflammatory effects. This activity is likely mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. The modulation of these cytokines can play a significant role in conditions such as rheumatoid arthritis and other inflammatory diseases .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. In animal models of neurodegeneration, similar purine derivatives have shown promise in reducing neuronal death and improving cognitive function. This effect is believed to be linked to their ability to enhance adenosine signaling pathways, which are crucial for neuronal health .

The biological activities of This compound can be attributed to several mechanisms:

- Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and reducing oxidative stress.

- Apoptosis Induction : Triggering apoptotic pathways in cancer cells through mitochondrial dysfunction.

- Cytokine Modulation : Inhibiting the production of pro-inflammatory cytokines.

- Adenosine Receptor Activation : Enhancing neuroprotective signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.